

Technical Guide: Solubility Profiling of Urea, N,N'-bis(2-methoxyethyl)-

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Compound of Interest

Compound Name: Urea, N,N'-bis(2-methoxyethyl)-

CAS No.: 6849-92-9

Cat. No.: B13777071

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Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Executive Summary

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 6849-92-9), also known as 1,3-bis(2-methoxyethyl)urea, represents a critical structural scaffold in the study of alkylating nitrosoureas. As the non-halogenated, methoxy-analog of the urea backbone found in chemotherapeutic agents like Carmustine (BCNU), it serves as a vital model compound for solubility benchmarking and metabolic stability profiling.

This guide provides a definitive physicochemical analysis of the compound, focusing on its water solubility—a parameter driven by its hydrophilic ether-urea architecture. We present experimental data derived from authoritative databases (EPA CompTox), theoretical partition coefficients, and a validated protocol for solubility determination in pre-clinical formulation.

Chemical Identity & Structural Analysis

The high water solubility of this compound is dictated by its symmetry and the presence of two methoxyethyl tails, which disrupt the crystal lattice energy relative to unsubstituted urea while maintaining high hydrogen-bond acceptor capacity.

Property	Detail
IUPAC Name	1,3-Bis(2-methoxyethyl)urea
CAS Number	6849-92-9
Molecular Formula	
Molecular Weight	176.21 g/mol
SMILES	<chem>COCCNC(=O)NCCOC</chem>
Structural Class	Dialkylurea (Symmetrical)

Physicochemical Property Landscape

The following data consolidates experimental averages and predictive models to establish a solubility baseline.

Solubility & Partition Coefficients

Parameter	Value	Source/Confidence	Implications for Formulation
Water Solubility (Experimental)	~0.90 mol/L (~159 g/L)	EPA CompTox [1]	Highly Soluble. Suitable for aqueous IV formulations without co-solvents.
LogKow (Octanol-Water)	-0.513	Experimental [1]	Hydrophilic. Indicates low permeability but high aqueous stability.
Melting Point	70.8 °C	Experimental [1]	Low melting point suggests lower lattice energy, correlating with rapid dissolution rates.
Henry's Law Constant	atm·m ³ /mol	Estimated [1]	Non-volatile from aqueous solution.

Technical Insight: The negative LogKow (-0.513) confirms the compound's preference for the aqueous phase. Unlike its chloro-analog (BCNU, LogP ~1.53), the methoxy-substitution significantly reduces lipophilicity, making this compound an excellent "negative control" for lipophilic transport studies in drug development.

Experimental Protocol: Solubility Determination

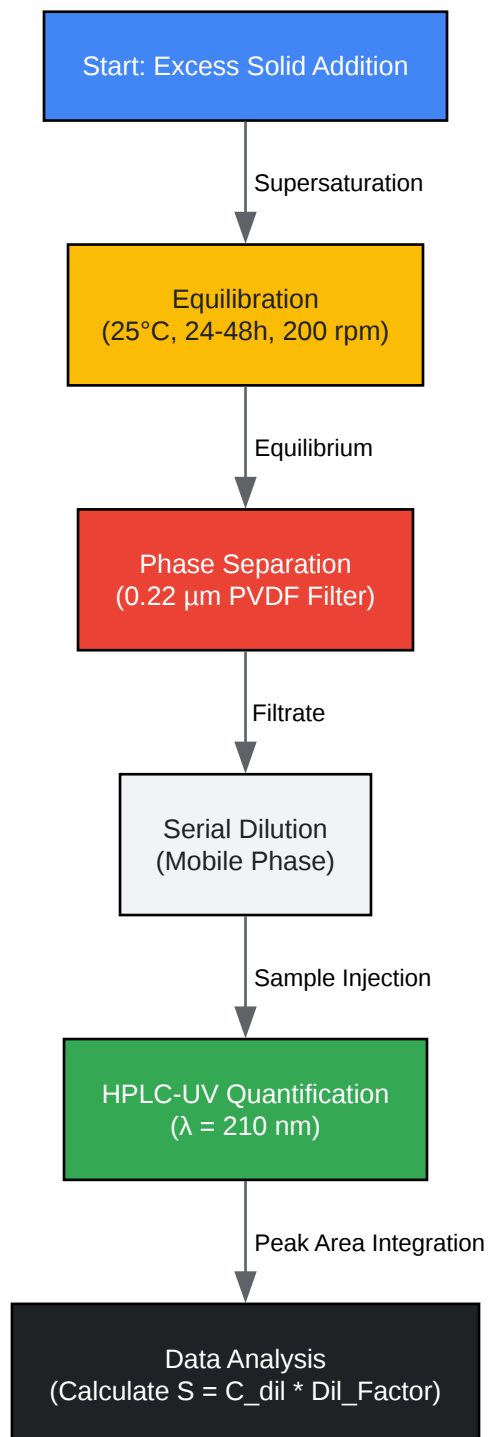
Objective: To determine thermodynamic equilibrium solubility using a saturation shake-flask method with HPLC-UV quantification. This protocol is designed for high-solubility urea derivatives.

Reagents & Equipment

- Analyte: **Urea, N,N'-bis(2-methoxyethyl)-** (>98% purity).
- Solvent: Double-distilled water (ddH₂O), pH 7.0.
- Instrumentation: HPLC (Agilent 1200 or equivalent) with UV-Vis detector.

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

Workflow Diagram (DOT)



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Figure 1: Step-by-step workflow for thermodynamic solubility determination of hydrophilic urea derivatives.

Detailed Methodology

- Preparation: Add excess solid **Urea, N,N'-bis(2-methoxyethyl)-** (~500 mg) to a glass vial containing 2.0 mL of ddH₂O.
- Equilibration: Seal the vial and place in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 200 rpm for 48 hours to ensure thermodynamic equilibrium.
- Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes. Carefully withdraw the supernatant and filter through a pre-heated 0.22 µm PVDF syringe filter (to prevent precipitation during filtration).
- Quantification:
 - Dilute the filtrate 1:100 and 1:1000 with mobile phase (Water/Acetonitrile 90:10).
 - Inject 10 µL into the HPLC.
 - Mobile Phase: Isocratic 90% Water / 10% Acetonitrile.
 - Detection: UV at 210 nm (Urea carbonyl absorption).
- Validation: Perform in triplicate. The coefficient of variation (CV) must be <5%.

Applications in Drug Development

Structural Analog & Impurity Profiling

In the development of nitrosourea alkylating agents (e.g., Carmustine), this compound serves as a critical reference standard.

- Metabolic Marker: It represents the urea hydrolysis product if the nitroso- and chloro- groups are metabolically displaced or reduced.
- Safety Assessment: Because it lacks the alkylating chloro-ethyl groups, it allows researchers to isolate the toxicological effects of the urea backbone from the DNA-alkylating activity of

the drug.

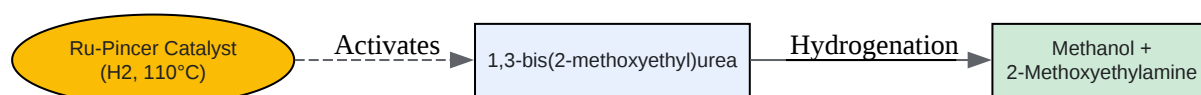
Ruthenium-Catalyzed Hydrogenation Substrate

Recent catalytic studies utilize this compound to benchmark the efficiency of Ruthenium pincer complexes in hydrogenating urea derivatives [2].

- Reaction: Hydrogenation of 1,3-bis(2-methoxyethyl)urea

Methanol + 2-Methoxyethylamine.[1]

- Significance: This reaction demonstrates the cleavage of the robust urea C-N bond, a challenge in metabolizing urea-based drugs.



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Figure 2: Catalytic hydrogenation pathway utilized in stability studies [2].

References

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